N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide
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Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Bromination: The phenyl group on the quinazoline core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Biphenyl Carbohydrazide: The brominated quinazoline derivative is then coupled with [1,1’-biphenyl]-4-carbohydrazide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinazoline ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides or other oxidized products.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of carboxylic acids and hydrazine derivatives.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are well-known for their anticancer properties.
Biphenyl Carbohydrazides: Compounds with similar biphenyl carbohydrazide moieties have been studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific combination of a quinazoline core with a biphenyl carbohydrazide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-phenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-22-15-16-24-23(17-22)25(20-9-5-2-6-10-20)30-27(29-24)32-31-26(33)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,31,33)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCFYHPZUZPPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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